Hemiphroside B

説明

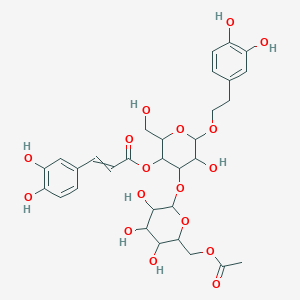

Hemiphroside B is a compound found in Lagotis integra . It belongs to the class of Phenylpropanoids, Simple Phenylpropanols, Phenols, and Polyphenols .

Molecular Structure Analysis

The molecular formula of Hemiphroside B is C31H38O17 . Its molecular weight is 682.62 g/mol . The IUPAC name is (2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl-3-(3,4-dihydroxyphenyl)prop-2-enoate .Physical And Chemical Properties Analysis

Hemiphroside B has a molecular weight of 682.6 g/mol . It has a hydrogen bond donor count of 9 and a hydrogen bond acceptor count of 17 . The exact mass is 682.21089974 g/mol, and the monoisotopic mass is also 682.21089974 g/mol . The topological polar surface area is 272 Ų .科学的研究の応用

Biomedical Polymers

Hemiphroside B has potential applications in the synthesis of biomedical polymers. These polymers are crucial for therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

Pharmacology

In pharmacology, Hemiphroside B has been identified as a significant component in the treatment of ulcerative colitis. It’s involved in network pharmacology methods, including target prediction and molecular docking, which are essential for understanding the drug’s action mechanism .

Clinical Research

Although not directly linked to Hemiphroside B, advancements in clinical research, particularly in hemophilia B therapy, could benefit from the compound’s chemical properties. Hemophilia B therapy has seen recent advances focusing on novel drug delivery systems and gene therapy .

Chemical Properties and Uses

Hemiphroside B’s chemical properties, such as its molecular formula (C31H38O17) and weight (682.6 g/mol), make it suitable for R&D use in various chemical analyses and synthetic processes .

Biochemistry

In biochemistry, Hemiphroside B’s role could be significant due to its structural complexity and potential interactions with biological macromolecules. It may contribute to the understanding of complex biochemical pathways and molecular interactions .

Molecular Biology

Advancements in molecular biology could leverage Hemiphroside B’s properties for various applications, including gene expression regulation, protein interaction studies, and as a potential tool for understanding cellular mechanisms .

特性

IUPAC Name |

[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O17/c1-14(33)44-13-22-24(39)25(40)26(41)31(46-22)48-29-27(42)30(43-9-8-16-3-6-18(35)20(37)11-16)45-21(12-32)28(29)47-23(38)7-4-15-2-5-17(34)19(36)10-15/h2-7,10-11,21-22,24-32,34-37,39-42H,8-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSLLYRTBSZHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 124222272 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Hemiphroside B in chemotaxonomy?

A1: Hemiphroside B is a key compound found in Hemiphragma heterophyllum. Interestingly, a related compound, 2′,6′′-O-diacetylplantamajoside, is also present in this plant. This finding is chemotaxonomically significant because 2′,6′′-O-diacetylplantamajoside is primarily associated with the genus Wulfenia. The presence of this compound in both Hemiphragma and Wulfenia suggests a potential evolutionary relationship between these two genera. []

Q2: How does Hemiphroside B contribute to the therapeutic potential of Lagotis integra in treating ulcerative colitis?

A2: Research suggests that Lagotis integra, a plant used in traditional Tibetan medicine, may be effective in treating ulcerative colitis. Hemiphroside B is one of the main active components identified in Lagotis integra that contributes to this effect. While the exact mechanism of action is still under investigation, studies show that Hemiphroside B, along with other active compounds, likely exerts its anti-ulcerative colitis effects by downregulating key target proteins in the colonic tissue. These targets include AKT serine/threonine kinase 1 (AKT1), vascular endothelial growth factor (VEGFA), tumor necrosis factor-α (TNF-α), epidermal growth factor receptor (EGFR), and caspase-3 (CASP3). [] Further research is needed to fully elucidate the interactions between Hemiphroside B and these targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。